molecular formula C15H12F3NO3 B2632711 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 303769-15-5

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No.: B2632711
CAS No.: 303769-15-5
M. Wt: 311.26
InChI Key: IQMXNIWSEGYIRA-DJKKODMXSA-N
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Description

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol (CAS 303769-15-5) is a high-purity Schiff base compound supplied for scientific research and development. This compound is of significant interest in organic and coordination chemistry, where it functions as a versatile ligand for forming metal complexes . These complexes are investigated for their potential in advanced applications, including serving as catalysts and in the development of molecular magnetism . In biological and medicinal research, this Schiff base and its metal complexes are studied for their potent bioactive properties. Research indicates potential antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA, with studies suggesting the induction of ferroptosis—a ROS-based cell death pathway—as part of its mechanism of action . Its mechanism also involves interactions with specific molecular targets, such as enzymes and receptors, potentially inhibiting activity by binding to active or allosteric sites . Furthermore, the compound is a subject of interest in materials science. Computational studies on analogous trifluoromethyl-containing Schiff bases using Density Functional Theory (DFT) reveal promising electronic properties, such as a narrow energy gap between frontier molecular orbitals, suggesting potential for non-linear optical (NLO) applications . The synthesis is typically achieved via a condensation reaction between 4-(trifluoromethoxy)aniline and 2-methoxy-6-formylphenol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXNIWSEGYIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-methoxy-6-formylphenol under specific conditions. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of an imine bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Stability

(a) Trifluoromethyl vs. Trifluoromethoxy Substituents
  • MFIP [(E)-2-Methoxy-6-(((3-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol]: The trifluoromethyl (-CF₃) group at the meta position () is strongly electron-withdrawing, stabilizing the imine bond via resonance and inductive effects. DFT studies reveal enhanced nonlinear optical (NLO) properties compared to non-fluorinated analogs .
  • Target Compound (Trifluoromethoxy Substituent): The para-trifluoromethoxy (-OCF₃) group combines electron-withdrawing and steric effects.
(b) Methyl and Methoxy Substituents
  • 2-Methoxy-6-((4-Methylphenyl)Imino)Methyl)Phenol: The para-methyl group (-CH₃) is electron-donating, reducing imine stability but increasing solubility in non-polar solvents. Its molecular weight is 241.29 g/mol (), lower than the target compound due to the absence of fluorine .
  • 2-Ethoxy-6-((4-Methylphenyl)Imino)Methyl)Phenol: Replacing methoxy with ethoxy (-OCH₂CH₃) increases lipophilicity and steric bulk, affecting crystal packing and coordination with metal ions ().
(c) Halogenated Analogs
  • 4-Bromo-2-Methoxy-6-((3-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol: The bromine atom introduces heavy-atom effects, facilitating X-ray crystallography studies. Its electron-withdrawing nature may enhance stability but reduce solubility in polar solvents .

Structural and Crystallographic Comparisons

(a) Crystal Packing and Non-Covalent Interactions
  • MFIP () :
    Hirshfeld surface analysis shows significant C–H···F and π-π interactions, driven by the -CF₃ group. These interactions contribute to dense crystal packing and high thermal stability.
(b) Iodinated Analog () :

The compound 2-{(E)-[(3-Iodo-4-Methylphenyl)Imino]Methyl}-4-(Trifluoromethoxy)Phenol shows enhanced polarization in the amidine fragment due to iodine’s polarizability, a feature absent in the target compound .

(a) Supercritical CO₂ Solubility () :

Fluorinated Schiff bases like (E)-2-Methoxy-6-((4-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol exhibit higher solubility in supercritical CO₂ (343.15 K, 172.4 bar) due to fluorine’s lipophilicity. The target compound’s -OCF₃ group may further enhance solubility compared to -CF₃ analogs .

Data Tables

Table 1: Key Properties of Selected Schiff Base Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) Notable Properties
Target Compound -OCF₃ (para) ~315.26* High electron-withdrawing capacity; potential for NLO applications
MFIP () -CF₃ (meta) ~309.27 Enhanced NLO properties; stable imine bond
2-Methoxy-6-((4-Methylphenyl)Imino)Methyl)Phenol () -CH₃ (para) 241.29 Improved solubility in non-polar solvents
4-Bromo-2-Methoxy-6-((3-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol () -Br, -CF₃ ~386.17 Facilitates crystallography studies; reduced solubility in polar solvents

*Calculated based on molecular formula C₁₅H₁₂F₃NO₃.

Table 2: Substituent Effects on Key Parameters

Substituent Electronic Effect Solubility in Supercritical CO₂ Antioxidant Activity (Relative)
-OCF₃ (para) Strongly electron-withdrawing High (predicted) High (predicted)
-CF₃ (meta) Electron-withdrawing Moderate Moderate
-CH₃ (para) Electron-donating Low Low
-Cl (meta) Electron-withdrawing Low High

Biological Activity

2-Methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol, with the molecular formula C15H12F3NO3C_{15}H_{12}F_3NO_3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a reaction between 4-(trifluoromethoxy)aniline and 2-methoxy-6-formylphenol. This reaction is generally conducted in methanol at room temperature, which facilitates the formation of the desired imine bond. The yield and purity of the product are crucial for further biological testing.

Characterization Techniques

The synthesized compound can be characterized using various techniques:

  • FTIR Spectroscopy : Identifies functional groups (e.g., imine bonds).
  • NMR Spectroscopy : Provides insights into the molecular structure.
  • GC-MS : Confirms molecular weight and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A notable study highlighted its effect on cervical cancer cells, demonstrating significant cytotoxicity at low concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Tables

Biological Activity Effect Concentration (µM) Reference
Anticancer (Cervical)Cytotoxicity10 - 50
Anti-inflammatoryCytokine inhibition5 - 20
Antioxidant ActivityDPPH ScavengingEC50: 10.46

Case Studies

  • Anticancer Study : In vitro tests on cervical cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity against these cells.
  • Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses showed that it effectively reduced TNF-alpha levels in activated macrophages, highlighting its therapeutic potential in chronic inflammatory conditions.

Q & A

Q. What are the key synthetic routes for 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol, and how do reaction conditions influence yield?

The compound is synthesized via Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde derivatives and 4-(trifluoromethoxy)aniline. Methodologies include:

  • Microwave-assisted synthesis : Reaction of precursors under microwave irradiation (60–80°C, 8–15 minutes) achieves yields up to 80% with reduced side products. This method enhances reaction efficiency compared to conventional heating .
  • Traditional condensation : Stirring equimolar aldehyde and amine in ethanol under reflux (12–24 hours) with catalytic acetic acid, yielding 60–75%. Slow kinetics and thermal degradation may reduce purity .
    Key variables : Solvent polarity, temperature, and catalyst choice (e.g., acetic acid vs. Lewis acids) critically affect imine bond formation and stereochemical control.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • X-ray crystallography : Resolves the (E)-configuration of the imine bond and planar geometry of the phenol ring. For example, a related Schiff base derivative showed C=N bond lengths of 1.28–1.30 Å and dihedral angles <10° between aromatic rings .
  • NMR spectroscopy : 1^1H NMR confirms the imine proton at δ 8.3–8.5 ppm and methoxy group at δ 3.8–3.9 ppm. 13^{13}C NMR identifies the trifluoromethoxy carbon at δ 120–122 ppm (quartet, JCFJ_{C-F} ≈ 320 Hz) .
  • GC-MS : Validates molecular ion peaks (e.g., m/z 341 for the target compound) and purity (single peak with 100% area) .

Q. What are the compound’s basic physicochemical properties?

  • Molecular weight : 341.28 g/mol.
  • Crystal system : Monoclinic (P21_1/n) with unit cell parameters a = 8.5–9.0 Å, b = 25.3–26.0 Å, c = 9.4–9.8 Å, β ≈ 97°, Z = 4 .
  • Hydrogen bonding : O–H⋯N and N–H⋯O interactions stabilize the crystal lattice, forming 2D networks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict frontier molecular orbitals. For analogous Schiff bases:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity suitable for charge-transfer applications .
  • Electrostatic potential maps : Reveal electron-rich regions at the methoxy and imine groups, guiding functionalization for targeted interactions (e.g., metal coordination) .
    Application : Computational screening reduces trial-and-error in designing derivatives with enhanced optical or magnetic properties.

Q. What strategies address contradictions in experimental data, such as inconsistent bioactivity results?

  • Batch variability : Impurity profiles (e.g., unreacted aldehyde) may skew bioassays. Use HPLC-MS to quantify purity (>98%) and identify byproducts .
  • Solvent effects : Bioactivity discrepancies in polar vs. nonpolar solvents suggest aggregation-dependent mechanisms. Conduct dynamic light scattering (DLS) to monitor colloidal stability .
  • Isomer control : (E)/(Z)-isomer ratios influence biological activity. Use NOESY NMR or IR spectroscopy (C=N stretch at ~1600 cm1^{-1}) to confirm stereochemistry .

Q. How is the compound applied in advanced materials science, such as molecular magnetism?

The phenol-imine scaffold chelates lanthanides (e.g., Dy3+^{3+}) to form single-molecule magnets (SMMs). Key design principles:

  • Ligand field symmetry : The methoxy and trifluoromethoxy groups create a distorted octahedral geometry, enhancing magnetic anisotropy .
  • Aggregation-induced emission (AIE) : Incorporating AIE-active units (e.g., tetraphenylethylene) enables dual-functionality (luminescence + magnetism) .
    Example : A Dy2+^{2+} complex exhibited a blocking temperature of 12 K and coercivity of 1.2 T, making it viable for cryogenic memory devices .

Q. What methodologies evaluate the compound’s antioxidant activity, and how are results contextualized?

  • DPPH assay : IC50_{50} values (e.g., 18–25 μM) quantify radical scavenging. Compare to reference antioxidants (e.g., ascorbic acid, IC50_{50} ≈ 10 μM) .
  • Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials at ~0.5 V (vs. Ag/AgCl), correlating with phenol group redox activity .
  • Structure-activity relationships : Electron-withdrawing groups (e.g., -OCF3_3) reduce antioxidant efficacy by destabilizing the phenoxyl radical intermediate .

Q. How is the compound’s corrosion inhibition performance optimized for industrial applications?

  • Electrochemical impedance spectroscopy (EIS) : A Schiff base derivative showed 92% inhibition efficiency on mild steel in 1 M HCl, attributed to adsorption via N and O atoms .
  • Molecular dynamics simulations : Predict adsorption energies (−45 to −60 kJ/mol) on Fe(110) surfaces, guiding substituent modifications for stronger interfacial binding .

Methodological Notes

  • Data conflicts : Discrepancies in bioactivity or synthetic yields were resolved by cross-referencing crystallographic and spectroscopic validation .
  • Advanced tools : SHELX software (v2018/3) was used for structure refinement , while Gaussian 16 facilitated DFT calculations .

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